L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

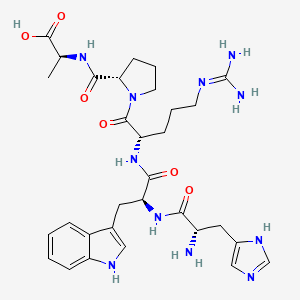

L-Histidyl-L-tryptophyl-N⁵-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is a synthetic pentapeptide characterized by a sequence of five amino acids: L-histidine (N-terminal), L-tryptophan, N⁵-(diaminomethylidene)-L-ornithine, L-proline, and L-alanine (C-terminal). The defining structural feature of this compound is the modification of the ornithine residue at the third position, where the ε-amino group is substituted with a diaminomethylidene (-NH-C(=NH)-NH₂) moiety. This modification introduces a guanidino-like group, structurally analogous to arginine but distinct in its placement on an ornithine backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The tryptophan and histidine residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of disulfide bonds (if present) can be achieved using agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

Substitution: Amino groups can undergo substitution reactions with reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: DTT, TCEP.

Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Peptidic Analogues with Modified Residues

Example Compound : L-Histidinamide, glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-alanyl-L-alanyl-D-tryptophyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(1S)-2-hydroxy-1-methylethyl]-(9CI) (CAS: 184683-37-2)

- Structural Comparison: This 15-residue peptide shares a similar backbone of alternating hydrophobic (tryptophan, leucine) and polar (asparagine, threonine) residues. Key differences include the presence of D-tryptophan (uncommon in natural peptides) and a hydroxylated proline derivative at the C-terminus. Unlike the target compound, it lacks the diaminomethylidene modification but features a branched hydroxyalkyl group on proline .

Non-Peptidic Compounds with Diaminomethylidene Moieties

Example Compounds: EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide) and MPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide)

- Structural Comparison: Both EIPA and MPA are pyrazine-carboxamide derivatives with diaminomethylidene groups critical for inhibiting Na⁺/H⁺ exchangers (NHEs). The target compound’s diaminomethylidene group is embedded in a peptide framework, which may alter binding kinetics and target specificity compared to the rigid heterocyclic backbone of EIPA/MPA .

- Functional Implications: EIPA and MPA exhibit nanomolar affinity for NHE1, while the peptide’s flexibility could enable interactions with larger biomolecular targets (e.g., G protein-coupled receptors).

Ornithine-Containing Peptides and Derivatives

- Natural Ornithine Peptides: Ornithine is rare in mature peptides but prevalent in biosynthetic intermediates (e.g., ornithine-containing cyclic peptides in bacteria).

Data Tables

Table 1: Structural and Functional Comparison of L-Histidyl-L-tryptophyl-N⁵-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine and Analogues

*Estimated based on constituent amino acids.

Biological Activity

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine is a complex peptide that exhibits various biological activities. This article delves into its biological significance, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆₁H₈₈N₁₆O₁₄

- Molecular Weight : 1269.45 g/mol

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, particularly the presence of histidine and tryptophan, which are known for their roles in protein interactions and enzymatic functions.

- Enzymatic Activity : Histidine residues often play a crucial role in enzyme catalysis due to their ability to act as proton donors or acceptors.

- Metal Binding : The imidazole side chain of histidine can coordinate with metal ions, influencing various biochemical pathways.

- Protein Interactions : The tryptophan residue contributes to protein-protein interactions through hydrophobic interactions and π-stacking.

Research Findings

Recent studies have explored the functional roles of histidine and tryptophan in peptides and proteins, highlighting their importance in biological systems.

Case Studies

-

Histidine Profiling in Live Cells :

- A study utilized a novel chemical probe relay labeling method to profile histidine residues in live cells, identifying over 7,200 unique sites that are crucial for enzymatic activity and metal binding .

- This method revealed how histidine accessibility changes during protein-protein interactions, impacting subcellular localization.

- Acylated Amino Acids :

Comparative Analysis

The following table summarizes the key features of this compound compared to other related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | C₆₁H₈₈N₁₆O₁₄ | 1269.45 g/mol | Enzymatic catalysis, metal binding |

| L-Histidyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine | C₂₅H₄₀N₁₂O₇S | 652.7 g/mol | Antimicrobial properties |

| Acylated Glycine/Ala Derivatives | Variable | Variable | Diverse metabolic roles |

Properties

CAS No. |

796964-42-6 |

|---|---|

Molecular Formula |

C31H43N11O6 |

Molecular Weight |

665.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C31H43N11O6/c1-17(30(47)48)39-28(45)25-9-5-11-42(25)29(46)23(8-4-10-36-31(33)34)40-27(44)24(12-18-14-37-22-7-3-2-6-20(18)22)41-26(43)21(32)13-19-15-35-16-38-19/h2-3,6-7,14-17,21,23-25,37H,4-5,8-13,32H2,1H3,(H,35,38)(H,39,45)(H,40,44)(H,41,43)(H,47,48)(H4,33,34,36)/t17-,21-,23-,24-,25-/m0/s1 |

InChI Key |

CKMBJAXKPHBIQQ-FNKBIRPFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.